

# An In-Depth Technical Guide to the Spectral Data of 1-Bromoadamantane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Bromoadamantane**

Cat. No.: **B121549**

[Get Quote](#)

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-bromoadamantane**. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the spectroscopic properties of this compound.

## Data Presentation

The following tables summarize the key quantitative spectral data for **1-bromoadamantane**.

### Table 1: $^1\text{H}$ NMR Spectral Data of 1-Bromoadamantane

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment                           |
|------------------------------------|--------------|-------------|--------------------------------------|
| 2.37                               | s            | 6H          | 6 x $\text{CH}_2$ (adjacent to C-Br) |
| 2.10                               | s            | 3H          | 3 x CH (bridgehead)                  |
| 1.73                               | s            | 6H          | 6 x $\text{CH}_2$                    |

Solvent:  $\text{CDCl}_3$ , Reference: TMS (0 ppm). Data sourced from ChemicalBook.[\[1\]](#)

### Table 2: $^{13}\text{C}$ NMR Spectral Data of 1-Bromoadamantane

| Chemical Shift ( $\delta$ ) ppm | Carbon Type     | Assignment                             |
|---------------------------------|-----------------|----------------------------------------|
| 67.5                            | C               | C-Br                                   |
| 46.8                            | CH <sub>2</sub> | 6 x CH <sub>2</sub> (adjacent to C-Br) |
| 35.5                            | CH              | 3 x CH (bridgehead)                    |
| 31.9                            | CH <sub>2</sub> | 6 x CH <sub>2</sub>                    |

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm). Data sourced from SpectraBase and other chemical databases.

**Table 3: IR Spectral Data of 1-Bromoadamantane**

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment           |
|--------------------------------|-----------|----------------------|
| 2920                           | Strong    | C-H stretch (alkane) |
| 2850                           | Strong    | C-H stretch (alkane) |
| 1450                           | Medium    | C-H bend (alkane)    |
| 1345                           | Medium    | C-H bend (alkane)    |
| 965                            | Medium    | C-C stretch          |
| 680                            | Strong    | C-Br stretch         |

Sample preparation: KBr disc or Nujol mull. Data sourced from ChemicalBook and NIST WebBook.[2][3]

**Table 4: Mass Spectrometry Data of 1-Bromoadamantane**

| m/z | Relative Intensity (%) | Assignment                                    |
|-----|------------------------|-----------------------------------------------|
| 216 | ~95                    | [M+2] <sup>+</sup> (with <sup>81</sup> Br)    |
| 214 | 100                    | [M] <sup>+</sup> (with <sup>79</sup> Br)      |
| 135 | 80                     | [M-Br] <sup>+</sup>                           |
| 93  | 20                     | [C <sub>7</sub> H <sub>9</sub> ] <sup>+</sup> |
| 79  | 15                     | [C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup> |
| 41  | 10                     | [C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> |

Ionization method: Electron Ionization (EI). Data sourced from NIST WebBook.[\[4\]](#)

## Experimental Protocols

While specific experimental parameters for the cited data are not available, the following sections describe standard protocols for obtaining NMR, IR, and mass spectra for a solid compound like **1-bromoadamantane**.

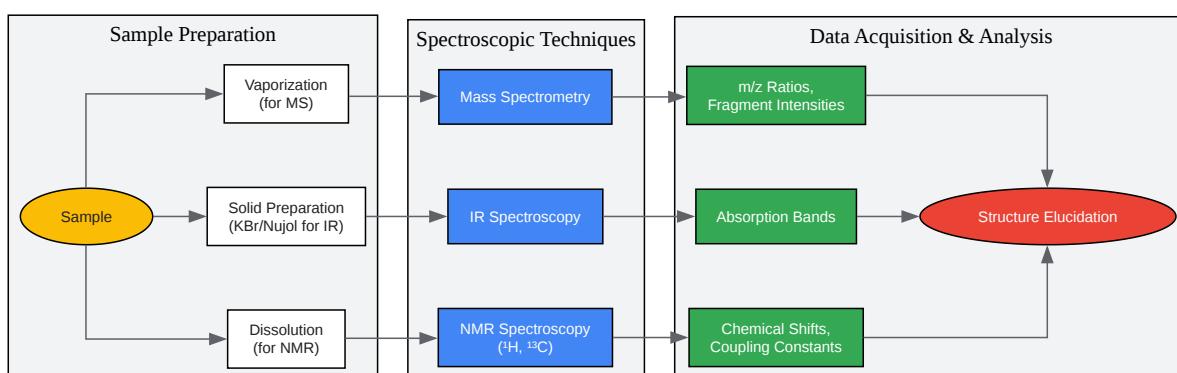
## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1-bromoadamantane** is prepared by dissolving a few milligrams of the solid in a deuterated solvent, typically deuterated chloroform (CDCl<sub>3</sub>), in an NMR tube.[\[1\]](#)

Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).[\[5\]](#) Both <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.[\[5\]](#) For <sup>1</sup>H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, which is inherently less sensitive, a larger number of scans and often proton decoupling techniques are employed to enhance the signal and simplify the spectrum.[\[6\]](#)[\[7\]](#)

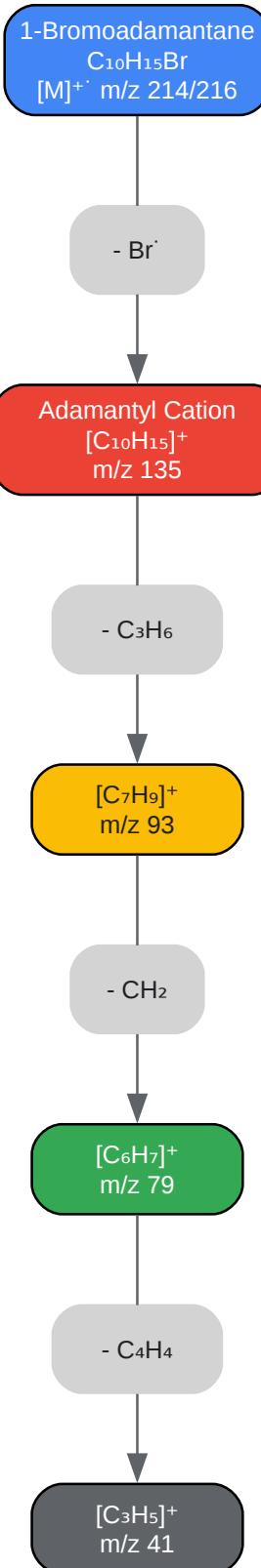
## Infrared (IR) Spectroscopy

For a solid sample like **1-bromoadamantane**, the spectrum is typically obtained using a solid sampling technique.[\[8\]](#)[\[9\]](#) One common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and then compressed under high pressure to form a transparent disc.[\[10\]](#) Alternatively, a Nujol mull can be prepared


by grinding the sample with a few drops of Nujol (a mineral oil) to create a paste, which is then spread between two salt plates (e.g., NaCl or KBr). The prepared sample is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).[11]

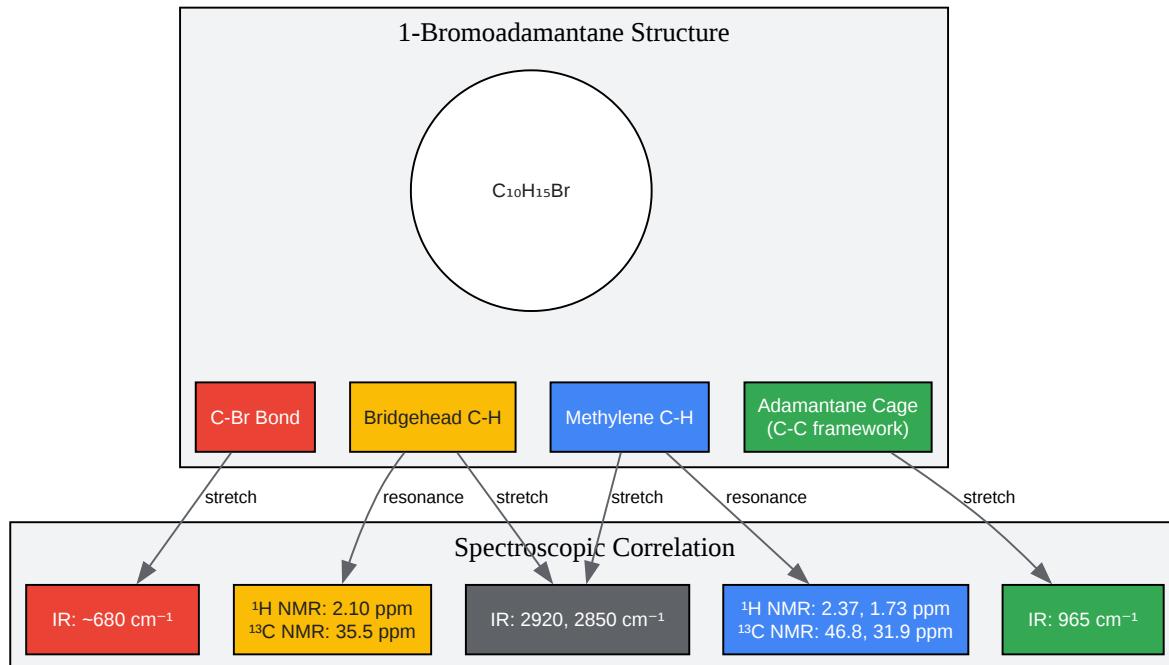
## Mass Spectrometry (MS)

Electron ionization (EI) is a common method for the mass analysis of relatively volatile organic compounds like **1-bromoadamantane**.[12][13] The solid sample is introduced into the mass spectrometer, where it is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[14] This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.[15]


## Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of **1-bromoadamantane**.




[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.



[Click to download full resolution via product page](#)

Caption: Key fragmentation pathways of **1-bromoadamantane** in mass spectrometry.



[Click to download full resolution via product page](#)

Caption: Correlation of **1-bromoadamantane**'s structure with its NMR and IR data.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Bromoadamantane(768-90-1) <sup>1</sup>H NMR [m.chemicalbook.com]
- 2. 1-Bromoadamantane(768-90-1) IR Spectrum [chemicalbook.com]

- 3. 1-Bromoadamantane [webbook.nist.gov]
- 4. 1-Bromoadamantane [webbook.nist.gov]
- 5. rsc.org [rsc.org]
- 6. State-of-the-Art Direct  $^{13}\text{C}$  and Indirect  $^1\text{H}$ -[ $^{13}\text{C}$ ] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. webassign.net [webassign.net]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. Infrared Spectra of Solids – the Mull Technique | The Infrared and Raman Discussion Group [irdg.org]
- 12. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. rroij.com [rroij.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectral Data of 1-Bromoadamantane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121549#1-bromoadamantane-spectral-data-nmr-ir-mass-spec]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)